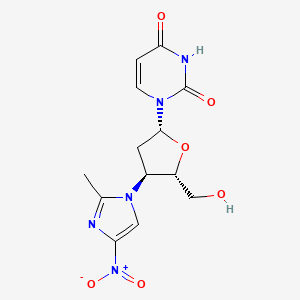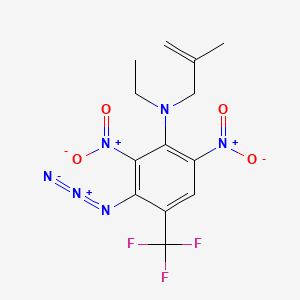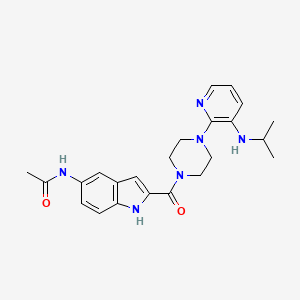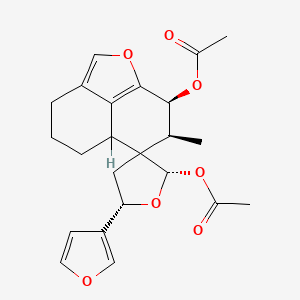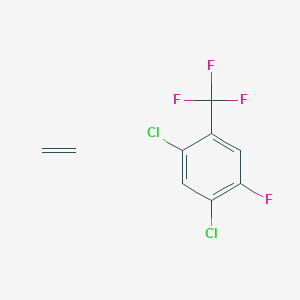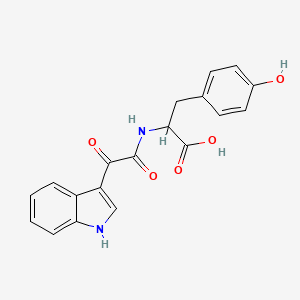
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as dibutylamine, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, carboxylic acids, and various oxidation or reduction products depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazine-based compounds and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and UV stabilizers for plastics and coatings
Wirkmechanismus
The mechanism of action of Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate involves its interaction with nucleophilic sites in biological molecules. The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for antimicrobial and anticancer applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid: Similar structure with a sulfonic acid group instead of the dibutyl ester.
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-N-(1,1-dimethylethyl)benzamide: Contains a benzamide group instead of the dibutyl ester.
2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite): A cyanurated H-acid azo dye with similar triazine core .
Uniqueness
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate is unique due to its dibutyl ester groups, which impart specific chemical properties and reactivity. This makes it particularly useful in applications requiring ester functionalities, such as in the synthesis of polymers and as intermediates in organic synthesis .
Eigenschaften
CAS-Nummer |
5462-78-2 |
|---|---|
Molekularformel |
C16H24Cl2N4O4 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
dibutyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]pentanedioate |
InChI |
InChI=1S/C16H24Cl2N4O4/c1-3-5-9-25-12(23)8-7-11(13(24)26-10-6-4-2)19-16-21-14(17)20-15(18)22-16/h11H,3-10H2,1-2H3,(H,19,20,21,22) |
InChI-Schlüssel |
DXSAAUBMWACDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)NC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



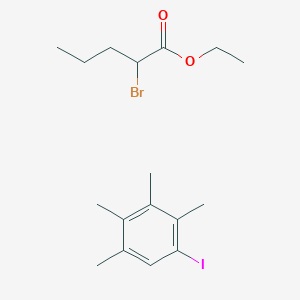
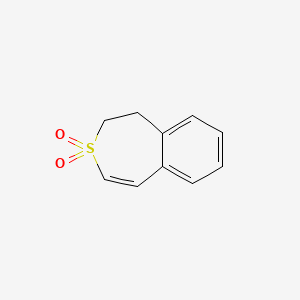

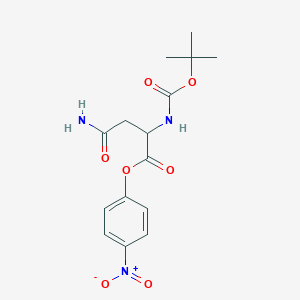
![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)

![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
